N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1797838-57-3
VCID: VC6459802
InChI: InChI=1S/C12H18N2O5S3/c1-13-11(15)9-21(16,17)10-4-6-14(7-5-10)22(18,19)12-3-2-8-20-12/h2-3,8,10H,4-7,9H2,1H3,(H,13,15)
SMILES: CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Molecular Formula: C12H18N2O5S3
Molecular Weight: 366.47

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

CAS No.: 1797838-57-3

Cat. No.: VC6459802

Molecular Formula: C12H18N2O5S3

Molecular Weight: 366.47

* For research use only. Not for human or veterinary use.

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide - 1797838-57-3

Specification

CAS No. 1797838-57-3
Molecular Formula C12H18N2O5S3
Molecular Weight 366.47
IUPAC Name N-methyl-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)sulfonylacetamide
Standard InChI InChI=1S/C12H18N2O5S3/c1-13-11(15)9-21(16,17)10-4-6-14(7-5-10)22(18,19)12-3-2-8-20-12/h2-3,8,10H,4-7,9H2,1H3,(H,13,15)
Standard InChI Key WMHDLUKHLFIFRP-UHFFFAOYSA-N
SMILES CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine core substituted at the 1-position with a thiophen-2-ylsulfonyl group and at the 4-position with a sulfonylacetamide side chain. The thiophene ring introduces aromaticity and π-electron density, while the dual sulfonyl groups enhance electrophilicity and potential for hydrogen bonding. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₅S₃
Molecular Weight366.47 g/mol
IUPAC NameN-Methyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonylacetamide
CAS Registry Number1797838-57-3

The presence of multiple sulfonyl groups contributes to its polar nature, suggesting moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide likely proceeds through three key intermediates:

  • Piperidine-4-sulfonyl chloride: Serves as the core scaffold.

  • Thiophen-2-ylsulfonyl chloride: Provides the heteroaromatic substituent.

  • N-Methylacetamide: Introduces the terminal amide group .

Stepwise Synthesis

  • Formation of 1-(Thiophen-2-ylsulfonyl)piperidine:
    Piperidine reacts with thiophen-2-ylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the N-sulfonated intermediate. This step typically occurs in dichloromethane at 0–5°C to minimize side reactions .

  • Sulfonation at the 4-Position:
    The piperidine nitrogen is protected (e.g., via Boc-group), followed by sulfonation at the 4-position using chlorosulfonic acid. Subsequent deprotection yields piperidin-4-ylsulfonic acid .

  • Acetamide Coupling:
    Reaction with N-methylchloroacetamide in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitates amide bond formation. Purification via silica-gel chromatography (ethyl acetate/hexanes gradient) isolates the final product .

Critical Reaction Parameters:

  • Temperature control during sulfonation to prevent decomposition.

  • Use of anhydrous solvents to avoid hydrolysis of sulfonyl chlorides.

  • Stoichiometric excess of sulfonating agents (≥1.2 equiv) to drive reaction completion .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50–7.45 (m, 1H, thiophene H-5)

    • δ 7.10–7.05 (m, 1H, thiophene H-4)

    • δ 3.80–3.60 (m, 2H, piperidine H-2,6)

    • δ 3.20 (s, 3H, N-methyl)

    • δ 2.90–2.70 (m, 2H, piperidine H-3,5) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.2 (C=O)

    • δ 140.1 (thiophene C-2)

    • δ 56.8 (piperidine C-4)

    • δ 44.3 (N-methyl).

Infrared (IR) Spectroscopy

  • Strong absorption at 1320 cm⁻¹ and 1150 cm⁻¹ (S=O asymmetric and symmetric stretching).

  • Amide I band at 1650 cm⁻¹ (C=O stretch) .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure allows for derivatization at the piperidine nitrogen or acetamide group to enhance pharmacokinetic properties .

  • Prodrug Development: Sulfonyl groups serve as hydrolyzable linkers for targeted drug delivery systems .

Materials Science

  • Organic Electronics: Thiophene’s π-conjugation enables use in organic field-effect transistors (OFETs) with charge carrier mobilities of 0.1–0.3 cm²/V·s.

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